Acetone 2,4-Dinitrophenylhydrazone-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves reactions under specific conditions to yield the desired products. For instance, di(2-pyridyl) ketone 2,4-dinitrophenylhydrazone (dpkdnph) reacts with [Re(CO)5Cl] in refluxing toluene to form fac-[Re(CO)3(dpkdnph)Cl] in good yield, showcasing the intricate synthesis process involving acetone 2,4-Dinitrophenylhydrazone derivatives (Bakir, 2002).

Molecular Structure Analysis

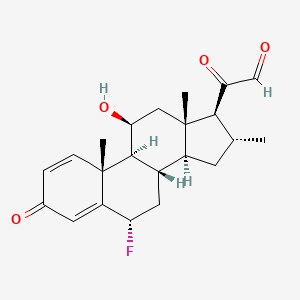

The structural analysis of these compounds reveals detailed molecular configurations. For example, crystallographic studies on acetone 2,4-dinitrophenylhydrazone show molecules linked by C-H...O hydrogen bonds into dimers, further connected into chains by aromatic pi-pi stacking interactions, highlighting the compound's complex structural aspects (Wardell et al., 2007).

Chemical Reactions and Properties

Acetone 2,4-Dinitrophenylhydrazone-d3 participates in various chemical reactions, showcasing its reactivity and functional versatility. The compound undergoes isomerization and decomposition under acid catalysis, demonstrating its sensitivity to environmental conditions and the importance of controlling reaction parameters for accurate analytical applications (Uchiyama et al., 2007).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various research fields. The crystallization and solubility behavior in different solvents play a significant role in the purification and application of these compounds (Ligiéro et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and isomerization behavior, are essential for understanding the compound's applications and limitations in scientific research. The acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones highlight the compound's chemical behavior under different conditions (Uchiyama et al., 2007).

科学的研究の応用

Quantitative Clinical Diagnostic Analysis

Acetone 2,4-Dinitrophenylhydrazone-d3 is utilized in quantitative clinical diagnostic analysis. A study by (Kalkan et al., 2016) developed a high-performance liquid chromatography (HPLC) method using 2,4-Dinitrophenylhydrazine as a derivatizing reagent for the determination of acetone in human blood. This method offers simplicity, rapidity, sensitivity, and low cost, making it valuable for clinical diagnostics and metabolomic investigations.

Chromatographic Analysis

The compound is significant in chromatographic analysis. For example, (Roberts & Green, 1946) investigated the adsorption of 2,4-Dinitrophenylhydrazine and its derivatives on chromatographic columns, highlighting its role in separating low molecular weight carbonyl compounds. Similarly, (Cardoso et al., 2003) developed an HPLC method for analyzing ketones as their 2,4-dinitrophenylhydrazones in different matrices, demonstrating its utility in analytical chemistry.

Surface Analysis in Electrochemistry

This compound also finds application in electrochemistry. (Fryling et al., 1995) used dinitrophenylhydrazine to form hydrazone derivatives of carbonyl groups on surfaces, aiding in the understanding of electrochemical processes and surface chemistry.

Detection and Analysis in Various Matrices

This compound is essential for detecting and analyzing compounds in different matrices. For instance, (Maruo et al., 2018) developed an analytical chip for detecting acetone using a reaction with 2,4-dinitrophenylhydrazine, demonstrating its application in non-invasive diagnostics. Moreover, (Binding et al., 1998) extended the 2,4-dinitrophenylhydrazine derivatization method for determining airborne carbonyl compounds, highlighting its role in environmental monitoring.

作用機序

Target of Action

Acetone 2,4-Dinitrophenylhydrazone-d3 is the deuterium labeled Acetone 2,4-dinitrophenylhydrazone It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the compound may interact with its targets and induce changes in a manner similar to its non-deuterated counterpart, Acetone 2,4-Dinitrophenylhydrazone.

Biochemical Pathways

The incorporation of deuterium into drug molecules is known to potentially affect their pharmacokinetic and metabolic profiles , which could imply an impact on various biochemical pathways.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles . This suggests that the compound’s bioavailability could be influenced by its deuterium labeling.

Result of Action

The use of deuterium labeling in drug molecules is known to potentially affect their pharmacokinetic and metabolic profiles , which could result in altered molecular and cellular effects compared to their non-deuterated counterparts.

Action Environment

It’s known that the compound is stable at room temperature in the continental us , suggesting that its action, efficacy, and stability could potentially be influenced by environmental conditions such as temperature.

Safety and Hazards

Acetone 2,4-Dinitrophenylhydrazone-d3 is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

生化学分析

Biochemical Properties

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process

Molecular Mechanism

It is known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs

特性

IUPAC Name |

2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIXYAIGWMAGIB-QGZYMEECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)